N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16Cl2N4O and its molecular weight is 375.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Properties
Compounds with structural similarities to N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antioxidant and antiradical activities. A series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives were prepared and shown to possess significant antioxidant properties (Bekircan et al., 2008).
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal activities. For example, 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro antifungal activity against various Candida strains, showcasing the potential of halogen-substituted triazoles as antifungal agents (Lima-Neto et al., 2012).
Synthesis Techniques and Applications
The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, closely related to the compound , illustrates the synthetic versatility of these compounds and their potential as intermediates for further chemical modifications with applications in various scientific fields (Kan, 2015).
Molecular Docking Studies
Triazole derivatives have also been explored for their potential in inhibiting cholinesterase enzymes, with some compounds displaying potent inhibitory activities. Molecular docking studies help rationalize their interactions with biological targets, suggesting their utility in designing compounds with specific biological activities (Riaz et al., 2020).
Structural Characterization
The crystal structure of related triazole compounds, such as cyproconazole, provides insights into the molecular geometry and interactions that may influence their biological activity and chemical reactivity. Such studies are crucial for understanding the relationship between structure and function in chemical compounds (Kang et al., 2015).
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-11(2)17-16(18(25)21-14-5-3-4-13(20)10-14)22-23-24(17)15-8-6-12(19)7-9-15/h3-11H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTRYETUTADKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.